4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro-
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Overview
Description
4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- is a heterocyclic compound containing a thiazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- 2-Amino-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid ethyl ester
- 5,6-Dihydro-4H-cyclopentathiazole-2-amine
Comparison: 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- is unique due to its specific acetic acid functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)4-7-9-5-2-1-3-6(5)12-7/h1-4H2,(H,10,11) |
InChI Key |
KQGPKRRARGLNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)CC(=O)O |
Origin of Product |
United States |
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